molecular formula C9H18O4 B1682887 Tetrahydropyranyldiethyleneglycol CAS No. 2163-11-3

Tetrahydropyranyldiethyleneglycol

Cat. No. B1682887
CAS RN: 2163-11-3
M. Wt: 190.24 g/mol
InChI Key: CPCUDERUJBARLD-UHFFFAOYSA-N
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Description

Tetrahydropyranyldiethyleneglycol, also known as THP-PEG2-OH, is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . The molecular formula of this compound is C9H18O4 .


Synthesis Analysis

This compound is synthesized for research use . It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .


Molecular Structure Analysis

The molecular weight of this compound is 190.24 . It contains a total of 31 atoms; 18 Hydrogen atoms, 9 Carbon atoms, and 4 Oxygen atoms .


Chemical Reactions Analysis

This compound is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Physical And Chemical Properties Analysis

This compound has a boiling point of 115 °C (Press: 0.75 Torr) and a predicted density of 1.08±0.1 g/cm3 . It is slightly soluble in Chloroform and Methanol . It is a clear, colourless oil .

Scientific Research Applications

Solvent Effects in Nucleophilic Substitutions

Tetrahydropyran acetals, closely related to Tetrahydropyranyldiethyleneglycol, demonstrate varied selectivities in nucleophilic substitution reactions when promoted by trimethylsilyl trifluoromethanesulfonate, depending on the reaction solvent. Polar solvents favor SN1 products, while nonpolar solvents favor SN2 products. Trichloroethylene, as a solvent, is particularly effective for SN2 products in C- and O-glycosylation reactions (Kendale, Valentín, & Woerpel, 2014).

Polymer Electrolytes

A study focusing on nanocomposite polymer electrolytes based on high molecular weight poly(oxyethylene) (POE) reinforced with cellulose nanoparticles, investigated the use of tetra(ethylene) glycol dimethyl ether (TEGDME) as a plasticizer. This research highlighted the significant impact of TEGDME on the dynamic mechanical behavior and ionic conductivity performances of polymer electrolytes (Samir, Montero Mateos, Alloin, Sanchez, & Dufresne, 2004).

Liquid Crystalline Order in Macrocycles

In a study on ortho-phenylene ethynylene (o-PE) cyclic trimers, branched alkoxy- and/or triethylene glycol (TEG) side chains were used to create novel discotic liquid crystalline properties. This research offers insights into the self-assembly of these macrocycles into various mesophases, showing the potential of electron-rich PE macrocycles in creating ordered materials for nanotechnology applications (Seo et al., 2006).

Aggregation-Induced Emission in Sensing Applications

Tetraphenylethylene (TPE) structures, related to this compound, have been used in sensing applications due to their aggregation-induced emission (AIE) properties. These structures have shown potential in detecting a range of analytes such as ions, heavy metals, and toxic gases, making them valuable in biomolecular science (La, Bhosale, Jones, & Bhosale, 2018).

Mechanism of Action

Target of Action

Tetrahydropyranyldiethyleneglycol (THP-PEG2-OH) is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

The mode of action of this compound involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the ubiquitin-proteasome system. This system is responsible for protein degradation within cells, a crucial process for maintaining cellular homeostasis . By acting as a linker in PROTACs, this compound facilitates the degradation of specific target proteins, thereby influencing the associated biochemical pathways .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the resulting PROTAC would depend on the specific ligands used and the target protein .

Result of Action

The result of this compound’s action is the selective degradation of target proteins within cells . This can have various effects at the molecular and cellular levels, depending on the function of the degraded protein .

Action Environment

The action of this compound, as part of a PROTAC, takes place within the intracellular environment . Factors such as pH, temperature, and the presence of other biomolecules could potentially influence the efficacy and stability of the PROTAC . .

Safety and Hazards

Based on the available data, Tetrahydropyranyldiethyleneglycol is not classified as a hazardous substance or mixture .

Future Directions

Tetrahydropyranyldiethyleneglycol is a promising compound in the field of targeted therapy drugs . Its use in the synthesis of PROTACs represents an emerging and promising approach for the development of targeted therapy drugs .

properties

IUPAC Name

2-[2-(oxan-2-yloxy)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O4/c10-4-6-11-7-8-13-9-3-1-2-5-12-9/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCUDERUJBARLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10339818
Record name Ethanol, 2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2163-11-3
Record name Ethanol, 2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 800 mL of CH2Cl2 were added diethylene glycol (57 mL, 0.6 mol) and p-toluenesulfonic acid monohydrate (5.7 g, 30 mmol) successively. Then tetrahydropyran (27.4 mL, 0.3 mol) was added dropwise at 0° C. The reaction mixture was stirred overnight and quenched with H2O, extracted with CH2Cl2, washed with H2O and brine successively, concentrated through rotary evaporation, and subjected to silica gel chromatography using CH2Cl2/MeOH as the eluent to afford compound 28 (32.5 g, 0.17 mol, 57% yield) as a clear oil: 1H NMR (500 MHz, CDCl3) δ 4.59 (t, J=4.0 Hz, 1H), 3.85-3.80 (m, 2H), 3.68-3.64 (m, 4H), 3.59-3.55 (m, 3H), 3.48-3.44 (m, 1H), 2.98 (br, 1H), 1.81-1.76 (m, 1H), 1.71-1.65 (m, 1H), 1.59-1.46 (m, 4H).
Quantity
27.4 mL
Type
reactant
Reaction Step One
Quantity
57 mL
Type
reactant
Reaction Step Two
Quantity
5.7 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Two
Yield
57%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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